氟化锶

描述

Strontium fluoride (SrF2) is a compound that has been studied for various applications, including its use in improving the mechanical properties of bone, enhancing the degradation of dyes, and as a component in dental materials. It is known to be incorporated into the hydroxyapatite matrix of bone, affecting bone remodeling and composition . Additionally, SrF2 has been utilized to modify the performance of rare earth oxides in catalytic processes and has been investigated for its potential in dental applications due to its biocompatibility and bioactivity .

Synthesis Analysis

The synthesis of nanosized strontium fluoride has been achieved through different methods. A sol–gel method has been used to synthesize SrF2-loaded titanium dioxide, which showed enhanced photocatalytic activity . Another approach is the fluorolytic sol–gel synthesis, which produced nanoparticles with high surface area and stability . Mechanochemical synthesis has also been employed to create strontium-coordination polymers, demonstrating the versatility of SrF2 in various synthetic routes .

Molecular Structure Analysis

Strontium fluoride's molecular structure has been characterized using various techniques. X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FTIR) have been commonly used to determine the crystalline structure and functional groups present in SrF2-containing compounds . The incorporation of SrF2 into coordination polymers has been confirmed by ab initio structure determination from powder XRD data .

Chemical Reactions Analysis

SrF2 has been shown to participate in chemical reactions that lead to the formation of new compounds and materials. For instance, it has been used to promote the formation of rare earth oxides with improved selectivity for methane oxidative coupling . In the context of bone treatment, SrF2 interacts with the physiological hydroxyapatite matrix, leading to changes in bone composition and structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of strontium fluoride have been extensively studied. Its effects on the mechanical properties of human cortical bone have been assessed, showing that SrF2 incorporation can lead to improved bone microstructure and resistance to deformation . In terms of catalytic performance, SrF2-modified rare earth oxides have demonstrated enhanced selectivity and catalytic activity due to the formation of new oxyfluoride phases . The stability and reusability of SrF2 in photocatalytic applications have also been highlighted, making it an economically viable option for industrial effluent treatment .

In dental applications, strontium fluoride nanoparticles have been synthesized and characterized, showing potential for use in remineralization processes due to their biocompatibility and bioactivity . The ability of SrF2 to induce mineralization in hypomineralized dentine has also been investigated, providing insights into its role in dental health .

Overall, the studies on strontium fluoride reveal its multifaceted applications and the importance of its synthesis, molecular structure, chemical reactions, and physical and chemical properties in various fields, including medicine, catalysis, and environmental science.

科研应用

牙齿和骨骼应用

- 氟化锶由于其生物相容性和与人类硬组织矿物部分的相似性而在牙科领域得到应用。当与羟基磷灰石结合时,它增强了生物相容性和生物活性,在骨骼再生和牙科应用中发挥着至关重要的作用,特别是在牙釉质再矿化方面(Rajabnejadkeleshteri et al., 2020)。

- 使用微粒诱导的γ/X射线发射技术研究了氟化锶对牙釉质的影响。它在预防龋齿发展和促进牙釉质健康方面表现出显著影响(Funato et al., 2015)。

- 研究表明,氟化物和锶在羟基磷灰石中的掺杂影响了人类皮质骨的组成和力学性能,暗示了对骨质疏松症治疗的潜在益处(Riedel et al., 2017)。

牙釉质和水泥质的溶解性

- 研究表明,包括氟化锶在内的某些氟化物和微量元素的组合可以降低牙齿中牙釉质和水泥质的溶解性。这表明了对牙齿健康和保护的潜在益处(Koray et al., 1996)。

纳米技术和材料科学

- 通过氟解溶胶-凝胶合成法合成了氟化锶纳米颗粒,由于其高比表面积和透明胶体的特性,在各种纳米技术应用中展现出潜力(Schmidt等,2014)。

- 研究了氟化单锶分子形成机制,有助于理解高分辨率连续源原子吸收光谱法中氟的测定(Ozbek & Akman, 2013)。

光学性质

- 氟化锶具有从紫外线到长波红外线的广泛透明度范围,使其在红外系统中使用的光学窗材料中具有价值。其独特的广泛透明度和低色散的组合在光学材料中是罕见的(Thomas, 1997)。

Safety And Hazards

未来方向

Strontium-based nanoparticles, including strontium fluoride, are continuously increasing in numerous fields including medicine and biology, drug delivery, electronic devices, biosensors, catalysts, and agricultural as well as industrial science . Strontium fluoride is used as an optical material for a small range of special applications, for example, as an optical coating on lenses and also as a thermoluminescent dosimeter crystal .

性质

IUPAC Name |

strontium;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Sr/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRNDBHWWSPNOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

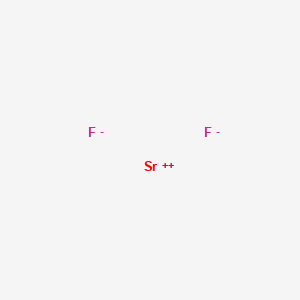

[F-].[F-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Sr | |

| Record name | strontium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894160 | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium fluoride (SrF2) | |

CAS RN |

7783-48-4 | |

| Record name | Strontium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium fluoride (SrF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFY8GJS81Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。